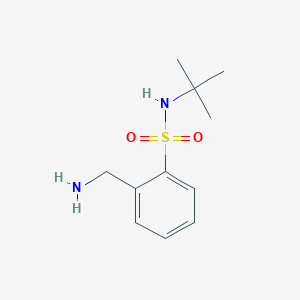

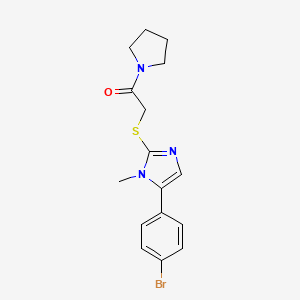

![molecular formula C18H26N2O4S2 B2548865 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034507-21-4](/img/structure/B2548865.png)

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. They have been extensively studied for their diuretic, antimicrobial, and antihypertensive properties, as well as their potential as selective agonists for various receptors .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of the sulfonamide group to a preformed aromatic or heteroaromatic ring system. In the case of the compounds similar to the one being analyzed, the synthesis may involve multiple steps, including N-alkylation, sulfonation, and the formation of the piperidine ring. The synthesis of related compounds has been reported to involve the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides . These reactions are typically carried out in the presence of a base such as triethylamine and in an anhydrous solvent like methylene dichloride.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the tetrahydrothiophen group in the compound suggests that it may have unique electronic and steric properties that could influence its interaction with biological targets. The piperidine ring is a common structural motif in many biologically active compounds and can impart significant conformational rigidity to the molecule, which may be important for receptor binding .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including further N-alkylation, which has been shown to increase the potency and selectivity of these compounds for certain receptors . The reactivity of the sulfonamide group also allows for the potential modification of the compound to enhance its biological activity or to create derivatives with a polypharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can be influenced by the nature of the substituents on the aromatic ring and the sulfonamide group. For instance, the introduction of bulky groups can increase lipophilicity, which may affect the compound's ability to cross biological membranes .

Wissenschaftliche Forschungsanwendungen

Receptor Selectivity and Multifunctional Agents

Research indicates that N-alkylation of sulfonamide moieties, in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, can lead to the design of selective 5-HT7 receptor ligands or multifunctional agents. This strategy extends to polypharmacological approaches for treating complex diseases. One study identified compounds with potent and selective 5-HT7 receptor antagonist properties and as multimodal 5-HT/dopamine receptor ligands, showing antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Computational Quantum Chemical Studies

Computational Quantum Chemical (CQC) studies on Uracil-5-Tertiary Sulfonamides, including molecules with structures similar to the compound , have been conducted to explore their pharmacokinetic and biological properties. Such studies involve NMR, FT-Raman, FT-IR, and UV-Vis spectral data calculations to understand the molecules' chemical behavior and potential pharmaceutical applications (Gaurav & Krishna, 2021).

Novel Anticancer and Antimicrobial Compounds

Another area of application involves the synthesis of novel heterocyclic sulfonamides with biologically active components like thiophene, coumarin, and piperidine, demonstrating significant anticancer and antimicrobial activities. Such compounds offer promising avenues for therapeutic applications and warrant further investigation for their potential in treating various diseases (Debbabi et al., 2016).

Enzyme Inhibition Studies

Sulfonamides with benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. These compounds, characterized by their IR, 1H-NMR, and other spectral data, have shown substantial inhibitory activity, suggesting their potential as therapeutic agents in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Eigenschaften

IUPAC Name |

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S2/c21-26(22,16-1-2-17-18(11-16)24-9-8-23-17)19-12-14-3-6-20(7-4-14)15-5-10-25-13-15/h1-2,11,14-15,19H,3-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNFDGPPPUFCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

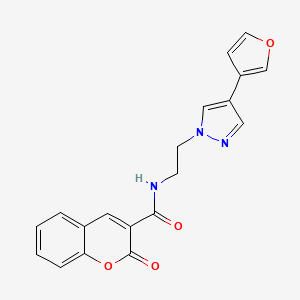

![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)

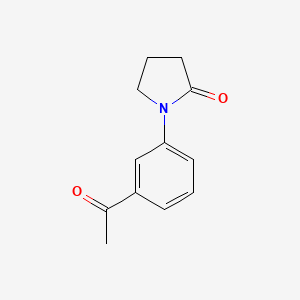

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2548784.png)

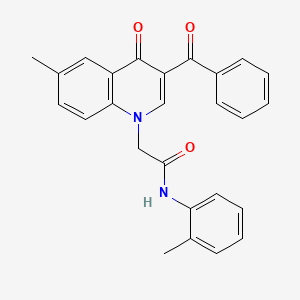

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)

![2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2548790.png)

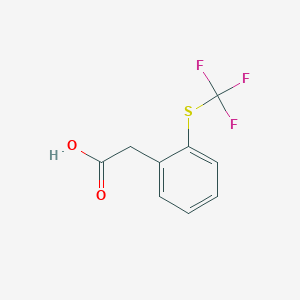

![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2548802.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2548804.png)

![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)